molecular formula C20H13F8N3O2 B15362130 Fungicide5

Fungicide5

Cat. No.: B15362130
M. Wt: 479.3 g/mol
InChI Key: NYJBDYAABVMJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fungicide5 is a chemical compound designed to target fungal pathogens by inhibiting the enzyme succinate dehydrogenase. It has a molecular formula of C20H13F8N3O2 and a molecular weight of 479.32 . This compound is primarily used for scientific research purposes and is not intended for commercial sale or medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fungicide5 involves multiple steps, starting with the reaction of suitable precursors under controlled conditions. The specific synthetic routes may vary, but they generally include the following steps:

  • Formation of the core structure: : This involves the reaction of appropriate starting materials to form the basic framework of the compound.

  • Functional group modifications: : Various functional groups are introduced or modified to achieve the desired chemical structure.

  • Purification: : The final product is purified to remove any impurities and by-products.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for large-scale production. Quality control measures are also essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fungicide5 can undergo several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Fungicide5 has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and chemical research.

  • Biology: : Studied for its effects on fungal pathogens and potential use in developing new antifungal agents.

  • Medicine: : Investigated for its potential therapeutic applications in treating fungal infections.

  • Industry: : Applied in the development of agricultural fungicides to protect crops from fungal diseases.

Mechanism of Action

Fungicide5 exerts its effects by inhibiting the enzyme succinate dehydrogenase, which is essential for the respiratory chain in fungi. By targeting this enzyme, this compound disrupts the energy production process in fungal cells, leading to their death.

Molecular Targets and Pathways

The primary molecular target of this compound is succinate dehydrogenase. The compound binds to the active site of the enzyme, preventing it from functioning properly. This disruption affects the electron transport chain and ultimately leads to the death of the fungal cells.

Biological Activity

Fungicide5 is a novel compound that has garnered attention for its biological activity against various fungal pathogens. This article explores its synthesis, efficacy, structure-activity relationships (SAR), and potential resistance mechanisms based on recent research findings.

Synthesis and Chemical Structure

This compound is synthesized through a multi-step process involving the modification of existing fungicidal frameworks. The compound's structure includes key functional groups that enhance its bioactivity. A notable aspect of its design is the incorporation of fluorinated moieties, which have been shown to significantly improve antifungal properties by enhancing hydrophobicity and altering the compound's interaction with fungal targets.

Biological Activity

This compound exhibits potent antifungal activity against a range of plant pathogenic fungi. Key findings from various studies include:

  • Efficacy Against Specific Pathogens : this compound demonstrated strong activity against Podosphaera leucotricha (apple powdery mildew) with an effective concentration (EC50) of 0.02 mg/L, and against Botrytis cinerea (grey mould) with an EC50 of 1.0 mg/L .
  • Comparative Activity : In comparative studies, this compound outperformed several conventional fungicides like propiconazole and tebuconazole in terms of effectiveness against Fusarium species, showing significant reductions in fungal growth at concentrations as low as 1 mM .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound revealed that specific substitutions on the molecular structure greatly influence its antifungal potency. For instance:

  • Fluorination : The introduction of fluorine atoms has been linked to enhanced biological activity. Compounds with para-trifluoromethylphenyl moieties exhibited improved antifungal properties compared to their non-fluorinated counterparts .
  • Substituent Variations : Variations in substituents at critical positions on the aromatic rings were systematically studied, leading to the identification of optimal configurations that maximize fungicidal efficacy .

Case Study 1: Efficacy Against Wheat Powdery Mildew

A field trial was conducted to evaluate the effectiveness of this compound against wheat powdery mildew (Erysiphe graminis). The results indicated:

YearCountryEC50 (mg/L)Min EC50Max EC50
1999Germany0.130.010.7
2000France0.10.0091.5

These findings suggest that this compound maintains consistent efficacy across different geographical regions and conditions .

Case Study 2: Resistance Monitoring

In a separate study examining resistance development, this compound showed minimal shifts in pathogen sensitivity over time, indicating a lower risk of resistance emergence compared to traditional fungicides like benzimidazoles, which have seen rapid resistance development due to frequent applications .

Resistance Mechanisms

Despite its efficacy, understanding potential resistance mechanisms is crucial for sustainable use. Research indicates that:

  • Target Site Mutations : Fungi can develop mutations in target sites that reduce fungicide binding efficacy.
  • Efflux Mechanisms : Some fungal species exhibit increased efflux activity that can lead to reduced intracellular concentrations of this compound .

Properties

Molecular Formula

C20H13F8N3O2

Molecular Weight

479.3 g/mol

IUPAC Name

N-[2-[2,4-bis(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C20H13F8N3O2/c1-31-9-11(16(30-31)17(21)22)18(32)29-13-4-2-3-5-15(13)33-14-7-6-10(19(23,24)25)8-12(14)20(26,27)28/h2-9,17H,1H3,(H,29,32)

InChI Key

NYJBDYAABVMJOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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